molecular formula C10H19N3 B13275870 [(3-Methyl-1H-pyrazol-4-yl)methyl](3-methylbutyl)amine

[(3-Methyl-1H-pyrazol-4-yl)methyl](3-methylbutyl)amine

Cat. No.: B13275870
M. Wt: 181.28 g/mol
InChI Key: PFLJHCWFCWQQAD-UHFFFAOYSA-N
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Description

(3-Methyl-1H-pyrazol-4-yl)methylamine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-1H-pyrazol-4-yl)methylamine can be achieved through a multi-step process. One common method involves the reaction of 3-methyl-1H-pyrazole with formaldehyde and 3-methylbutylamine under controlled conditions. The reaction typically proceeds through a condensation reaction followed by reductive amination to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of (3-Methyl-1H-pyrazol-4-yl)methylamine may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through distillation or crystallization, and quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-1H-pyrazol-4-yl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce corresponding amines or alcohols .

Scientific Research Applications

(3-Methyl-1H-pyrazol-4-yl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Methyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methyl-1H-pyrazol-4-yl)methylamine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

3-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]butan-1-amine

InChI

InChI=1S/C10H19N3/c1-8(2)4-5-11-6-10-7-12-13-9(10)3/h7-8,11H,4-6H2,1-3H3,(H,12,13)

InChI Key

PFLJHCWFCWQQAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1)CNCCC(C)C

Origin of Product

United States

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